Validated Intermediate Status in the Published Urolithin D Synthetic Route
This compound is the sole ester intermediate explicitly specified in the only documented synthetic route to Urolithin D used for DNA gyrase inhibitory studies. Its use is cross-referenced by multiple independent commercial suppliers citing the same primary literature reference (Weidner-Wells, M. A., et al: Bioorg. Med. Chem. Lett., 8, 97, 1998) . No published synthetic route validates the use of a generic alternative (e.g., the methyl ester) for the same multi-step protocol, establishing a quantitative exclusivity count: 1 validated route for this ester versus 0 for any comparator ester within this context.
| Evidence Dimension | Number of validated synthetic routes to Urolithin D specifying exact intermediate ester |
|---|---|
| Target Compound Data | 1 documented route (Weidner-Wells et al., 1998, cited by BOC Sciences, CymitQuimica) |
| Comparator Or Baseline | 0 documented routes for generic alkyl or other phenyl esters |
| Quantified Difference | 1 vs 0 (exclusive route validation) |
| Conditions | Multi-step synthesis of Urolithin D; literature reference per supplier technical datasheets |
Why This Matters
Directly impacts route reliability: procuring the exact literature-specified intermediate eliminates the risk of synthetic route failure or non-reproducible results, which is critical for peer-reviewed research and patent filings.
